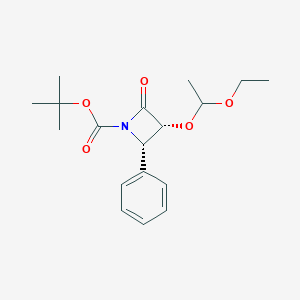

(3R,4S)-tert-ブチル 3-(1-エトキシエトキシ)-2-オキソ-4-フェニルアゼチジン-1-カルボキシレート

説明

科学的研究の応用

Synthesis and Derivative Formation

One of the primary applications of (3R,4S)-tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate is as a reagent in the synthesis of various derivatives that exhibit anticancer properties. Notably, it is used in the synthesis of:

- Abeo-taxane derivatives : These derivatives have shown broad inhibitory effects against the proliferation of various cancer cell lines, including colon cancer, melanoma, and renal cancer .

- Docetaxel analogs : The compound serves as an intermediate in the development of D-ring modified Docetaxel analogs (e.g., D494420), which demonstrate equipotent cytotoxicity compared to Paclitaxel against cancer cell lines .

The biological activity of (3R,4S)-tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate has been explored in several studies:

- Anticancer Activity : The compound has been implicated in inhibiting tumor growth and proliferation in various cancer types due to its structural similarity to established chemotherapeutics like Docetaxel and Paclitaxel.

- Mechanism of Action : Research indicates that derivatives synthesized from this compound may act by disrupting microtubule dynamics, similar to other taxane-based therapies, thereby inducing apoptosis in cancer cells .

Case Study 1: Synthesis of Abeo-taxane Derivatives

In a study focused on the synthesis of abeo-taxane derivatives using (3R,4S)-tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate as a starting material, researchers demonstrated that these derivatives exhibited significant cytotoxicity against colon cancer cells. The study highlighted the potential for developing new therapeutic agents based on this compound's structure.

Case Study 2: Docetaxel Analog Development

Another research initiative utilized (3R,4S)-tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate to create novel Docetaxel analogs. These analogs were tested against various cancer cell lines and showed comparable efficacy to existing treatments, suggesting that modifications to the original structure could yield potent new drugs .

Summary Table of Applications

作用機序

Target of Action

It’s known that this compound is a synthetic precursor of the β-lactam-type side chain ofpaclitaxel . Paclitaxel is a well-known anticancer drug that primarily targets microtubules in cells, stabilizing them and preventing their disassembly, which is crucial for cell division .

Mode of Action

Paclitaxel binds to the β-subunit of tubulin in microtubules, stabilizing them and preventing their disassembly . This disrupts the cell cycle, particularly the mitosis phase, leading to cell death .

Biochemical Pathways

The compound, being a precursor to paclitaxel, likely affects the same biochemical pathways. Paclitaxel’s main pathway is the cell cycle , specifically the mitosis phase. By stabilizing microtubules, paclitaxel prevents the normal breakdown of microtubules during cell division, disrupting the formation of the mitotic spindle necessary for cell division .

Pharmacokinetics

Paclitaxel is known for its poor solubility in water and is usually administered intravenously in a solution with Cremophor EL . The bioavailability of paclitaxel can be affected by factors such as metabolism by the liver enzyme CYP2C8 and the efflux transporter P-glycoprotein .

Result of Action

The result of the compound’s action, through its conversion to paclitaxel, is the disruption of the cell cycle, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes and transporters can affect the metabolism and distribution of the compound. Additionally, factors such as pH and temperature could potentially affect the stability of the compound .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction typically requires a temperature range of 2-8°C and may involve the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality .

化学反応の分析

Types of Reactions

(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

類似化合物との比較

Similar Compounds

- (3R,4S)-3-(1-Ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylic acid 1,1-Dimethylethyl ester

- 1-Azetidinecarboxylic acid, 3-(1-ethoxyethoxy)-2-oxo-4-phenyl-, 1,1-dimethylethyl ester

Uniqueness

(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .

生物活性

(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate, commonly referred to as TBEEPC, is a compound with significant potential in medicinal chemistry. Its structural characteristics suggest a variety of biological activities, particularly in the realm of cancer therapy. This article delves into the biological activity of TBEEPC, highlighting its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C18H25NO5

- Molecular Weight : 335.4 g/mol

- CAS Number : 201856-57-7

TBEEPC is primarily known for its role as an intermediate in the synthesis of taxane derivatives, which are widely used in cancer treatment. The compound exhibits cytotoxic properties that inhibit cell proliferation in various cancer cell lines, including colon cancer, melanoma, and renal cancer. The mechanism involves the disruption of microtubule dynamics, similar to other taxanes like Paclitaxel and Docetaxel .

Biological Activity Overview

The biological activities of TBEEPC can be categorized as follows:

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of TBEEPC in several cancer cell lines. The results indicated that TBEEPC exhibited potent inhibitory effects on the growth of colon cancer cells with an IC50 value comparable to that of Docetaxel. This suggests that TBEEPC could serve as a promising lead compound for developing new anticancer agents.

Case Study 2: Synthesis and Modification

Research focusing on the synthesis of D494420 (a modified Docetaxel analogue) utilized TBEEPC as a key precursor. The resulting compound demonstrated equipotent cytotoxicity to Paclitaxel against various cancer cell lines, indicating that modifications to the D-ring structure can maintain or enhance biological activity .

Additional Biological Activities

Beyond its anticancer properties, TBEEPC has been investigated for its potential antioxidant and antimicrobial activities. Compounds with similar structural motifs have shown promise in these areas, suggesting that TBEEPC may also possess beneficial properties beyond oncology applications .

特性

IUPAC Name |

tert-butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-6-22-12(2)23-15-14(13-10-8-7-9-11-13)19(16(15)20)17(21)24-18(3,4)5/h7-12,14-15H,6H2,1-5H3/t12?,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTZICYNMYGUNU-JQXSQYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(C)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432979 | |

| Record name | tert-Butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201856-57-7 | |

| Record name | 1,1-Dimethylethyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201856-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。